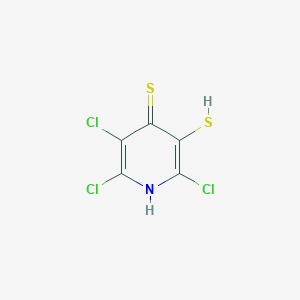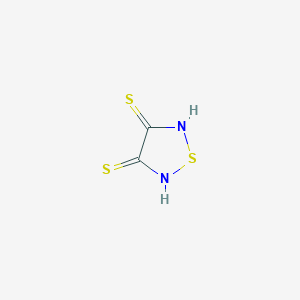
1,2,5-Thiadiazole-3,4(2H,5H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur or nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
1,2,5-Thiadiazole-3,4(2H,5H)-dithione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,5-thiadiazole-3,4(2H,5H)-dithione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfur and nitrogen atoms can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,5-Thiadiazole-3-thione
- 1,3,4-Thiadiazole-2,5-dithione
- 1,2,4-Thiadiazole-3,5-dithione
Uniqueness
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms This gives it distinct chemical properties and reactivity compared to other thiadiazole derivatives
Propriétés
Numéro CAS |
152715-64-5 |
|---|---|
Formule moléculaire |
C2H2N2S3 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
1,2,5-thiadiazolidine-3,4-dithione |
InChI |
InChI=1S/C2H2N2S3/c5-1-2(6)4-7-3-1/h(H,3,5)(H,4,6) |
Clé InChI |
AJBLKZFBURBYPT-UHFFFAOYSA-N |
SMILES canonique |
C1(=S)C(=S)NSN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
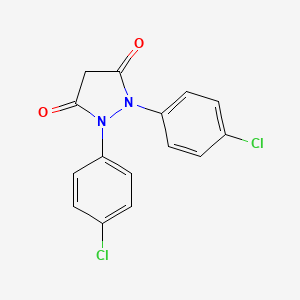
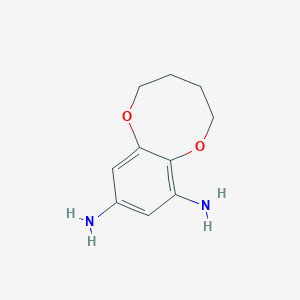


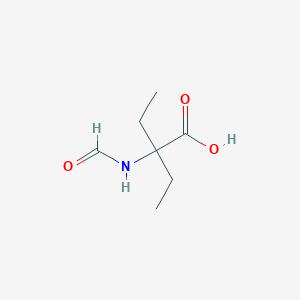


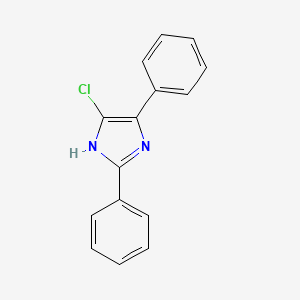
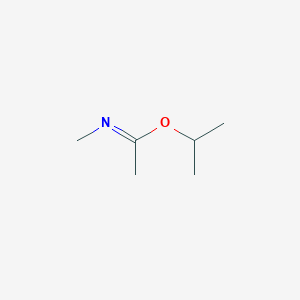

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
